Mebendazole-d8 is a stable isotope-labeled derivative of mebendazole, a broad-spectrum anthelmintic agent primarily used to treat parasitic worm infections. The "d8" designation indicates that this compound contains eight deuterium atoms, which are heavy isotopes of hydrogen. This modification is significant in research applications, particularly in pharmacokinetics and drug metabolism studies, where it serves as a tracer to quantify the parent compound's behavior in biological systems.
Mebendazole-d8 is synthesized from mebendazole through isotopic labeling processes. It is commercially available from various chemical suppliers, including MedChemExpress and Smolecule, which provide it for research purposes.
Mebendazole-d8 falls under the category of pharmaceutical compounds and stable isotope-labeled compounds. It is classified as an anthelmintic due to its efficacy against parasitic infections.
The synthesis of mebendazole-d8 typically involves the incorporation of deuterium into the mebendazole structure. This can be achieved through various methods:
The production process may involve several steps, including:
Mebendazole-d8 retains the core structure of mebendazole, which includes:
The molecular formula for mebendazole-d8 is .
Mebendazole-d8 can undergo similar chemical reactions as its non-labeled counterpart. Key reactions may include:
The reactions involving mebendazole-d8 can be monitored using mass spectrometry due to the distinct mass shifts introduced by deuterium labeling, allowing for precise tracking of drug metabolism and distribution.
Mebendazole acts primarily by inhibiting the polymerization of tubulin into microtubules in helminths (parasitic worms). This disruption leads to impaired cellular functions and ultimately results in the death of the parasite.
Research indicates that mebendazole's mechanism involves:
The use of mebendazole-d8 allows researchers to study these mechanisms more accurately by tracing its metabolic pathways without interference from naturally occurring isotopes.
Relevant analyses include:
Mebendazole-d8 has several significant applications in scientific research:
Benzimidazole derivatives constitute a pharmacologically significant class of heterocyclic compounds characterized by a fusion of benzene and imidazole rings. Within this category, deuterated analogs like Mebendazole-d8 (methyl N-[6-(2,3,4,5,6-pentadeuteriobenzoyl)-1H-benzimidazol-2-yl]carbamate-d3) represent a sophisticated advancement in molecular design. These compounds feature selective replacement of hydrogen atoms with deuterium at metabolically vulnerable sites, creating isotopologues with identical chemical topology but distinct biophysical properties. The strategic deuteration of mebendazole—a prototypical benzimidazole anthelmintic—generates a research tool that maintains target engagement specificity while offering unique advantages for tracking drug distribution, metabolism, and mechanism of action [3] .
Deuterium incorporation alters molecular behavior through two primary mechanisms: kinetic isotope effects (KIEs) and metabolic shielding. The C-D bond exhibits greater stability than C-H due to its lower zero-point vibrational energy, requiring approximately 50 kJ/mol more energy for cleavage. This translates to a theoretical maximum KIE of ~9 for bond-breaking steps, though observed values in biological systems typically range between 2-6 due to enzymatic rate-limiting steps [3] [10]. Crucially, deuterium substitution at sites involved in rate-determining metabolic reactions (particularly cytochrome P450-mediated oxidations) can retard catabolism without altering target affinity [3] [7].
Table 1: Biophysical Properties of C-H vs. C-D Bonds
Property | C-H Bond | C-D Bond | Consequence |
---|---|---|---|
Bond Length | 1.09 Å | 1.09 Å | Minimal steric perturbation |
Bond Dissociation Energy | 413 kJ/mol | 439 kJ/mol | Increased metabolic stability |
Vibrational Frequency | 2900 cm⁻¹ | 2100 cm⁻¹ | Detectable spectral shifts |
Lipophilicity (log P) | - | +0.006 | Slight increase in membrane passage |
For Mebendazole-d8, deuteration targets include the methyl carbamate group (-OCD₃) and aromatic ring positions (C₆D₅), sites prone to oxidative metabolism and hydroxylation in the parent compound. This design aims to preserve tubulin-binding affinity mediated by the benzimidazole core while impeding hepatic clearance pathways [8]. In metabolic imaging, the distinct magnetic resonance properties of deuterium (²H) enable non-invasive tracking via Deuterium Metabolic Imaging (DMI), exploiting the nuclide’s quadrupolar moment (I=1) and absence of background signals in vivo [10].
The benzimidazole scaffold emerged as an anthelmintic platform through systematic optimization in the 1960s. Mebendazole (MBZ) was developed by Janssen Pharmaceutica in 1971 as a broad-spectrum agent targeting intestinal nematodes via β-tubulin polymerization inhibition [1] [6]. Its mechanism involves high-affinity binding to the colchicine site of parasitic tubulin, disrupting microtubule assembly and glucose uptake [1] [5]. Despite clinical efficacy, MBZ exhibits limited oral bioavailability (2–10%) due to extensive first-pass metabolism and low aqueous solubility [6] [8].
Early structure-activity relationship (SAR) studies revealed:
These insights informed the development of second-generation analogs like albendazole (ABZ), which features a propylthio group at C5 to enhance systemic exposure. However, metabolic liabilities persisted, driving interest in deuterium as a bioisosteric strategy. Mebendazole-d8 represents a contemporary approach to retain MBZ’s pharmacophore while addressing pharmacokinetic limitations through isotopic deceleration of oxidative pathways [3] .
Drug repurposing strategies for benzimidazoles have expanded dramatically beyond parasitic diseases. Mebendazole-d8 occupies a unique niche in this landscape due to its dual utility as:
Table 2: Research Applications of Mebendazole-d8
Domain | Application | Advantage of Deuteration |
---|---|---|
Pharmacokinetics | Mass spectrometry quantification | Isobaric separation from endogenous matrix |
Metabolism | CYP450 pathway mapping | Identification of deuterated metabolites |
Oncology | In vitro tubulin polymerization assays | Reduced hepatocyte clearance in 2D/3D models |
Chemical Biology | Target engagement studies | Enhanced cellular residence time |
In parasitology, deuterated analogs enable precise tracking of drug uptake in helminths exhibiting multidrug resistance (MDR) phenotypes linked to enhanced drug efflux or metabolic detoxification [9]. Crucially, Mebendazole-d8 retains nanomolar potency against tubulin isoforms overexpressed in cancer cells, including BRAF-mutant melanoma and glioblastoma multiforme models [2] [5]. Its combination with kinase inhibitors (e.g., trametinib) demonstrates synergistic suppression of ERK phosphorylation by simultaneously inhibiting BRAFWT (Kd = 230 nM) and microtubule dynamics [2].
The deuterium label provides distinct advantages in mechanistic studies:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7